4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine
Description
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at the 4-position and a 2-ethyl-substituted piperidine ring at the 6-position. The chlorine atom and heterocyclic substituents are critical for modulating electronic properties, solubility, and target-binding interactions .
Properties
IUPAC Name |
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-9-5-3-4-6-15(9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVCNQVGGQFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240955 | |
| Record name | Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-57-3 | |
| Record name | Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 2-ethylpiperidine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The piperidinyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and bases such as potassium carbonate. Solvents like DMF or acetonitrile are often used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is often investigated for its pharmacological properties, especially in the development of novel therapeutic agents. Its structural characteristics allow it to act as a scaffold for designing new compounds with enhanced biological activity.
Anticancer Agents
Research indicates that pyrimidine derivatives, including this compound, are being explored as potential anticancer agents. For instance, studies have shown that modifications to the pyrimidine ring can lead to compounds with significant cytotoxic effects against various cancer cell lines. A notable study synthesized a series of pyrido[3,4-d]pyrimidine derivatives, some of which exhibited promising anticancer activity against the NCI 60 human cancer cell line panel .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. Structure-activity relationship studies have demonstrated that modifications to the piperidine substituent can significantly enhance inhibitory potency against enzymes like NAPE-PLD, which is implicated in lipid metabolism and cancer cell proliferation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that variations in the piperidine moiety can lead to substantial changes in biological activity.
Optimization Strategies
Recent research focused on optimizing pyrimidine derivatives has shown that altering substituents on the piperidine ring can enhance potency and selectivity. For example, combining specific piperidine derivatives with pyrimidine scaffolds resulted in compounds with improved efficacy against targeted enzymes and cancer cells .
Potential Therapeutic Uses
The therapeutic potential of this compound extends beyond anticancer applications. Its ability to modulate various biological pathways makes it a candidate for treating several diseases.
Neurodegenerative Diseases
There is emerging interest in pyrimidine derivatives as potential treatments for neurodegenerative diseases due to their ability to interact with neurotransmitter systems and influence neuroinflammation . The modulation of pathways associated with neurodegeneration could provide new avenues for therapeutic intervention.
Anti-inflammatory Properties
Some studies suggest that pyrimidine derivatives may exhibit anti-inflammatory effects by acting on specific receptors involved in inflammatory processes. This property could be beneficial in developing treatments for conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidinyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyrimidine derivatives with substituents analogous to the target compound:
Key Comparative Analysis
Substituent Effects on Bioactivity
- Chloro at 4-Position: Present in all listed analogs, the chlorine atom enhances electrophilicity, facilitating interactions with hydrophobic pockets in targets like HSP90 or kinases . For example, in 4-chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine, the chlorine contributes to binding affinity against PI3K/ERK kinases .
- Piperidine vs. The 2-ethyl group in the target compound may further enhance lipophilicity compared to unsubstituted piperidine .
- Trifluoromethyl vs. Chloroalkyl Groups : Trifluoromethyl groups (e.g., in ) confer metabolic stability and electronegativity, whereas chloroalkyl groups (e.g., chloromethyl in ) are more reactive, enabling further functionalization .
Pharmacological Potential
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidines with chloro and chloromethyl groups show antiproliferative effects against cancer cell lines .
- Kinase Inhibition: Thieno-pyrimidines (e.g., ) and pyrrolo-pyrimidines are potent inhibitors of PI3K, ERK, and HSP90 . The target compound’s piperidine substituent may optimize selectivity for specific kinase isoforms.
Biological Activity
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine (CAS No. 1219967-57-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro substituent at the 4-position and a piperidinyl group at the 6-position, which may enhance its interaction with biological targets. This article explores the biological activity, mechanisms of action, and relevant research findings concerning this compound.
- Molecular Formula : C12H16ClN3
- Molecular Weight : 239.73 g/mol
- Canonical SMILES : CCN1CCCCC1C(=N)C(=N)C(=N)Cl
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloropyrimidine with 2-ethylpiperidine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). This method promotes the nucleophilic substitution necessary for forming the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidinyl group enhances binding affinity, while the pyrimidine ring facilitates hydrogen bonding and π-π interactions .
Pharmacological Studies
Research indicates that this compound may exhibit significant pharmacological properties:
- Anticancer Activity : In vitro studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. Specific assays have demonstrated that compounds with similar structures can reduce cell viability in various cancer lines, suggesting potential anticancer properties for this compound .
- Antimicrobial Properties : Some studies have reported antimicrobial activity associated with pyrimidine derivatives, indicating that this compound may also possess similar effects against specific pathogens .
- Enzyme Inhibition : The compound has been investigated as an inhibitor of certain enzymes, including those involved in metabolic pathways relevant to diseases such as cancer and malaria. For instance, structure–activity relationship (SAR) studies suggest that modifications to the pyrimidine scaffold can lead to enhanced inhibitory effects against specific targets .
Case Studies and Research Findings
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
